molecular formula C17H11BrClNO B2902251 (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone CAS No. 477886-29-6

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone

Cat. No.: B2902251
CAS No.: 477886-29-6
M. Wt: 360.64
InChI Key: CJYQOBCFXBZWPT-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may interfere with the life cycle of the Leishmania and Plasmodium parasites, thereby affecting their survival and proliferation.

Pharmacokinetics

Similar compounds have been shown to undergo metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . This suggests that the compound may have similar metabolic pathways, which could impact its bioavailability.

Result of Action

Based on its potential antileishmanial and antimalarial activities , it can be inferred that the compound may induce cytotoxic effects in the Leishmania and Plasmodium parasites, leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone typically involves the reaction of 4-bromobenzaldehyde with 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-fluorophenyl)methanone
  • (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-methylphenyl)methanone
  • (4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-nitrophenyl)methanone

Uniqueness

(4-(4-Bromophenyl)-1H-pyrrol-3-yl)(4-chlorophenyl)methanone is unique due to the presence of both bromine and chlorine substituents on the phenyl rings. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications. The specific arrangement of these substituents can also affect the compound’s physical properties, such as solubility and stability, further distinguishing it from similar compounds.

Properties

IUPAC Name

[4-(4-bromophenyl)-1H-pyrrol-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYQOBCFXBZWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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